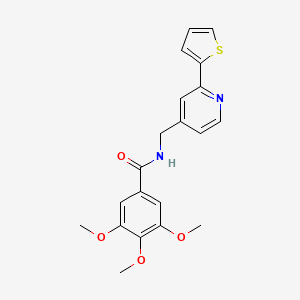

3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide, also known as TTPB, is a chemical compound that has been studied for its potential use in scientific research. TTPB is a selective antagonist of the muscarinic acetylcholine receptor M4, which is involved in various physiological processes, including cognitive function and motor control.

Mechanism of Action

Target of Action

The compound 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide primarily targets several proteins and enzymes in the body. The Trimethoxyphenyl (TMP) group, which is a part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The mode of action of this compound involves its interaction with these targets. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction leads to the inhibition of these proteins and enzymes, thereby affecting the normal functioning of the cells.

Biochemical Pathways

The action of this compound affects several biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics, which is crucial for cell division and can lead to cell cycle arrest . Similarly, the inhibition of Hsp90 can affect protein folding and stability, leading to the degradation of client proteins . The compound’s action on these targets can disrupt the normal biochemical pathways and lead to various downstream effects.

Result of Action

The result of the action of this compound at the molecular and cellular level is the disruption of normal cellular processes. The inhibition of key proteins and enzymes can lead to cell cycle arrest, protein degradation, and other effects that can ultimately lead to cell death . This makes the compound potentially useful in the treatment of diseases such as cancer.

Advantages and Limitations for Lab Experiments

3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide has several advantages for use in lab experiments, including its high selectivity for the M4 receptor, its ability to penetrate the blood-brain barrier, and its potential use in the treatment of various neurological disorders. However, this compound also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide, including the development of more potent and selective M4 antagonists, the investigation of the role of M4 in other physiological processes, and the development of novel therapies for neurological disorders based on the selective modulation of M4 activity. Additionally, the potential use of this compound as a tool for the study of the muscarinic acetylcholine receptor M4 in vivo and in vitro should be further explored.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-(thiophen-2-yl)pyridine to form the intermediate compound, which is then reacted with methylamine and formaldehyde to produce this compound. The synthesis method has been optimized to improve the yield and purity of this compound, and various analytical techniques such as NMR and HPLC have been used to confirm the identity and purity of the compound.

Scientific Research Applications

3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide has been studied for its potential use in various scientific research applications, including the study of the muscarinic acetylcholine receptor M4 and its role in various physiological processes. This compound has been used to investigate the role of M4 in cognitive function, motor control, and addiction-related behaviors. This compound has also been studied for its potential use in the treatment of schizophrenia and Parkinson's disease.

properties

IUPAC Name |

3,4,5-trimethoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-24-16-10-14(11-17(25-2)19(16)26-3)20(23)22-12-13-6-7-21-15(9-13)18-5-4-8-27-18/h4-11H,12H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJOHPANAYQQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2621847.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2621850.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2621851.png)

![N-cycloheptyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2621855.png)

![N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2621856.png)

![methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2621858.png)

![3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2621859.png)

![N'-[(1E)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2621862.png)

![2-chloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2621864.png)

![[4-[(2-Chlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2621865.png)

![5-Benzyl-2-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2621866.png)